molecular formula C12H13NO2 B5491638 1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone

1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone

Cat. No.: B5491638
M. Wt: 203.24 g/mol
InChI Key: PLKHPGZPVMZOQI-UHFFFAOYSA-N
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Description

1-(5-Methoxy-2-methyl-1H-indol-3-yl)ethanone is an organic compound belonging to the indole family It is characterized by the presence of a methoxy group at the 5-position and a methyl group at the 2-position of the indole ring, with an ethanone group attached to the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Methoxy-2-methyl-1H-indol-3-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 5-methoxy-2-methylindole with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, resulting in the formation of the desired ethanone derivative.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methoxy-2-methyl-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

1-(5-Methoxy-2-methyl-1H-indol-3-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1-(5-Methoxy-2-methyl-1H-indol-3-yl)ethanone can be compared with other similar indole derivatives:

    1-(5-Methoxy-2-methyl-1H-indol-3-yl)acetic acid: Similar structure but with an acetic acid group instead of an ethanone group.

    1-(5-Methoxy-2-methyl-1H-indol-3-yl)methanol: Similar structure but with a methanol group instead of an ethanone group.

    1-(5-Methoxy-2-methyl-1H-indol-3-yl)propane: Similar structure but with a propane group instead of an ethanone group.

Properties

IUPAC Name

1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-7-12(8(2)14)10-6-9(15-3)4-5-11(10)13-7/h4-6,13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKHPGZPVMZOQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Dimethylacetamide (17.5 ml, 188.4 mmol) is added dropwise with stirring to phosphorous oxychloride (12.9 ml, 138.2 mmol) at 0° C. Stirring is maintained for 45 minutes, at which time the bath is removed and 5-methoxy-2-methylindole (20.25 g, 125.6 mmol) in 15 ml of dimethylacetamide is added dropwise over a period of 75 minutes. The resulting mixture is warmed to 40°-45° C. for 4 hours. The reaction mixture is cooled to 0° C., and 100 g of ice water is added followed by dropwise addition of a solution of sodium hydroxide (50 g) in water (75 ml). The first 1/3 of this sodium hydroxide solution is added slowly and the remainder is added quickly. The exothermic reaction is quickly warmed to boiling for 15 minutes, cooled to room temperature and refrigerated overnight. The resulting crystals are collected by filtration and rinsed four times with water. Recrystallization from ethanol/water gives 17.2 g (67.2%) of pure 1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone; mp 229.0°-230.5° C.
Quantity
12.9 mL
Type
reactant
Reaction Step One
Quantity
20.25 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
50 g
Type
reactant
Reaction Step Four
Name
Quantity
75 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
17.5 mL
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

Dimethylacetamide (17.5 ml, 188.4 mmol) is added dropwise with stirring to phosphorous oxychloride (12.9 ml, 138.2 mmol) at 0° C. Stirring is maintained for 45 minutes, at which time the bath is removed and -methoxy-2-methylindole (20.25 g, 125.6 mmol) in 15 ml of dimethylacetamide is added dropwise over a period of 75 minutes. The resulting mixture is warmed to 40°-45° C. for 4 hours. The reaction mixture is cooled to 0° C, and 100 g of ice water is added followed by dropwise addition of a solution of sodium hydroxide (50 g) in water (75 ml). The first 1/3 of this sodium hydroxide solution is added slowly and the remainder is added quickly. The exothermic reaction is quickly warmed to boiling for 15 minutes, cooled to room temperature and refrigerated overnight. The resulting crystals are collected by filtration and rinsed four times with water. Recrystallization from ethanol/water gives 17.2 g (67.2%) of pure 1-(5-methoxy-2-methyl-1H-indol-3- yl)ethanone; mp 229.0°-230.5° C.
Quantity
12.9 mL
Type
reactant
Reaction Step One
Name
methoxy-2-methylindole
Quantity
20.25 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
50 g
Type
reactant
Reaction Step Four
Name
Quantity
75 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
17.5 mL
Type
reactant
Reaction Step Six

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